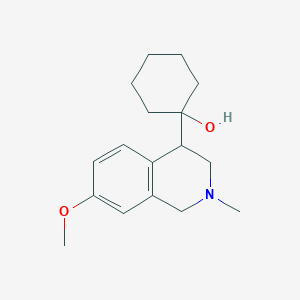![molecular formula C7H15ClN2O B11716455 4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid ist eine heterocyclische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein kondensiertes Ringsystem mit Stickstoff- und Sauerstoffatomen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid beinhaltet typischerweise Mehrkomponentenreaktionen und Cyclisierungsreaktionen. Eine gängige Methode umfasst die Reaktion von Alkyl- oder Aryl-Isocyaniden mit Dialkyl-Acetylendicarboxylaten in Gegenwart spezifischer Katalysatoren . Ein weiterer Ansatz beinhaltet die Cyclisierung von α,β-ungesättigten Iminen mit Acetylendicarboxylaten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann Verfahren zur Massenherstellung umfassen, die eine hohe Reinheit und Ausbeute gewährleisten. Techniken wie Flash-Vakuumpyrolyse (FVP) und temperaturabhängige Rh(II)-Carbenoid-vermittelte Ringexpansion werden häufig eingesetzt .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen beinhalten häufig Reagenzien wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Verbindungen in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Wurde auf sein Potenzial als bioaktives Molekül mit antimikrobiellen Eigenschaften untersucht.
Medizin: Wurde auf sein Potenzial für die Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Oxazin: Eine einfachere heterocyclische Verbindung mit ähnlichen Strukturmerkmalen.
4-Methyl-Octahydropyrrolo[3,4-b]morpholin: Eine weitere Verbindung mit einem kondensierten Ringsystem, das Stickstoff- und Sauerstoffatome enthält.
Einzigartigkeit
4-Methyl-Octahydropyrrolo[3,4-b][1,4]oxazin-Hydrochlorid ist aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins sowohl von Stickstoff- als auch von Sauerstoffatomen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es wertvoll für verschiedene Forschungs- und Industrieapplikationen.
Eigenschaften
Molekularformel |
C7H15ClN2O |
|---|---|
Molekulargewicht |
178.66 g/mol |
IUPAC-Name |
4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H |
InChI-Schlüssel |
KZAARVOMJFVMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC2C1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)

![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)


![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)

